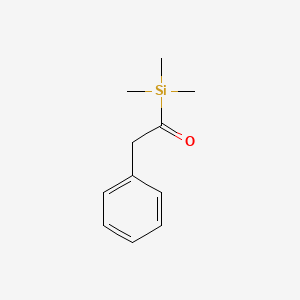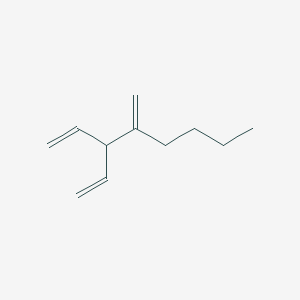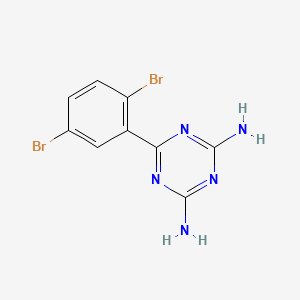
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions, which are further acetylated. The cis- configuration indicates that the hydroxyl groups are on the same side of the molecule. Benzo(a)pyrene and its derivatives are known for their presence in various environmental pollutants and their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- typically involves the following steps:
Starting Material: Benzo(a)pyrene is used as the starting material.
Dihydroxylation: The benzo(a)pyrene undergoes dihydroxylation to introduce hydroxyl groups at the 4 and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Acetylation: The resulting diol is then acetylated using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the diacetate derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and potential toxicity. the general principles of organic synthesis, such as batch processing and the use of appropriate protective equipment, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate back to the diol or further reduce the aromatic rings.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized polycyclic aromatic hydrocarbons.
Reduction: Reduced forms of benzo(a)pyrene or the diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Used in environmental studies to understand the fate and behavior of polycyclic aromatic hydrocarbons in the environment.
Mécanisme D'action
The mechanism of action of benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with molecular targets such as the aryl hydrocarbon receptor (AhR), which regulates the expression of enzymes involved in its metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another metabolite with significant biological activity.
Dibenzopyrenes: Structurally related compounds with similar properties.
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-, diacetate, cis- is unique due to its specific dihydrodiol and diacetate functional groups, which influence its reactivity and biological interactions. Its cis- configuration also distinguishes it from other isomers and derivatives.
Propriétés
Numéro CAS |
56182-92-4 |
|---|---|
Formule moléculaire |
C24H18O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
[(4R,5S)-5-acetyloxy-4,5-dihydrobenzo[a]pyren-4-yl] acetate |
InChI |
InChI=1S/C24H18O4/c1-13(25)27-23-19-9-5-7-15-10-11-18-17-8-4-3-6-16(17)12-20(22(18)21(15)19)24(23)28-14(2)26/h3-12,23-24H,1-2H3/t23-,24+/m1/s1 |
Clé InChI |
SQENCHQQVKNBAX-RPWUZVMVSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


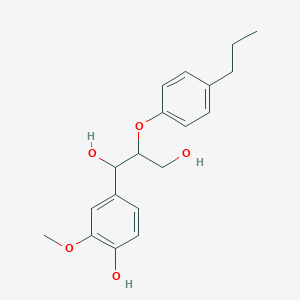

![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
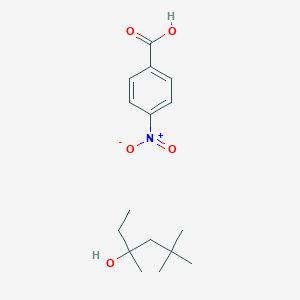
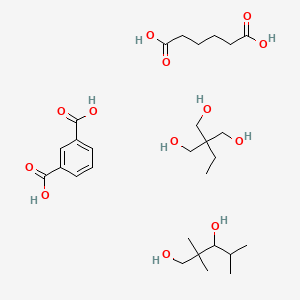
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
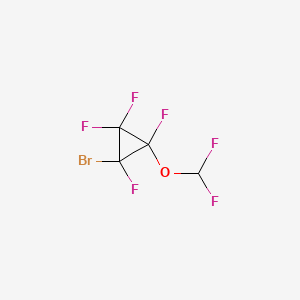
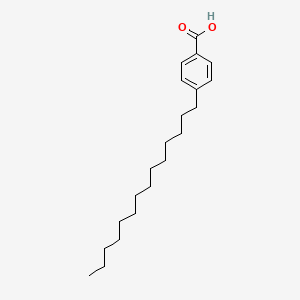
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
